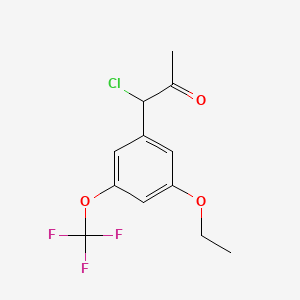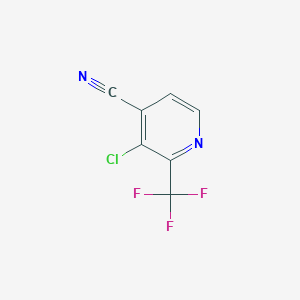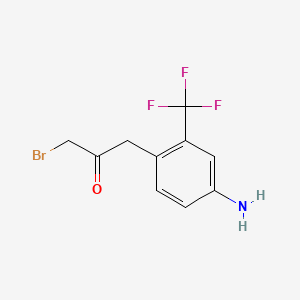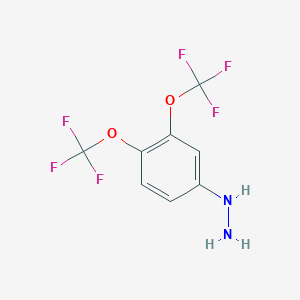
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C8H6F6N2O2 and a molecular weight of 276.14 g/mol This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety
Métodos De Preparación
The synthesis of (3,4-Bis(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3,4-bis(trifluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine has found applications in various fields of scientific research, including:
Mecanismo De Acción
The exact mechanism of action of (3,4-Bis(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed that the compound binds to specific proteins in the cell membrane, triggering various biochemical and physiological processes. Additionally, it may interact with certain hormones, leading to the activation of specific cellular pathways.
Comparación Con Compuestos Similares
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylhydrazine: This compound has a similar structure but with a trifluoromethyl group instead of trifluoromethoxy groups.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: This compound contains two trifluoromethoxyphenyl groups attached to a hydrazine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two trifluoromethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C8H6F6N2O2 |
|---|---|
Peso molecular |
276.14 g/mol |
Nombre IUPAC |
[3,4-bis(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2O2/c9-7(10,11)17-5-2-1-4(16-15)3-6(5)18-8(12,13)14/h1-3,16H,15H2 |
Clave InChI |
BRQJGWJUHLVLCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NN)OC(F)(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


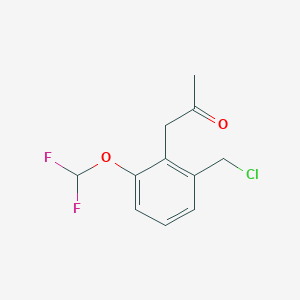
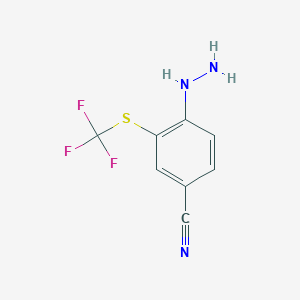
![(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)
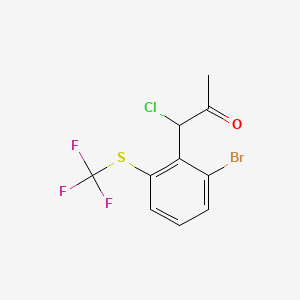
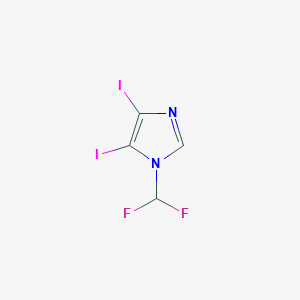
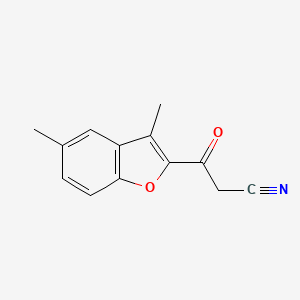
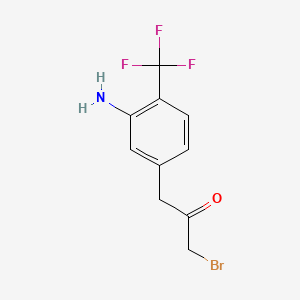
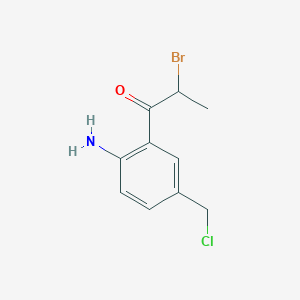
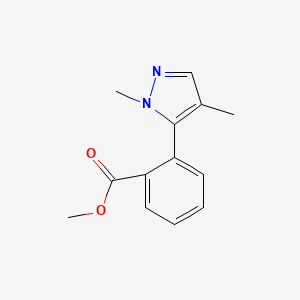
![1-Iodo-3-[(2-methoxyethoxy)methoxy]propane](/img/structure/B14054082.png)
![(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)
